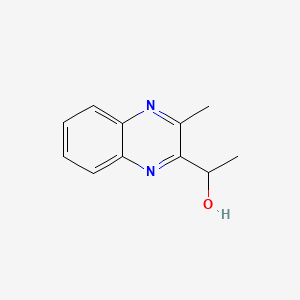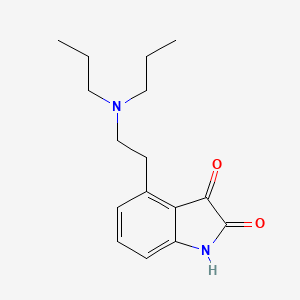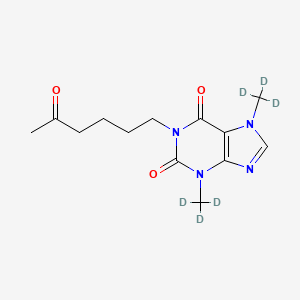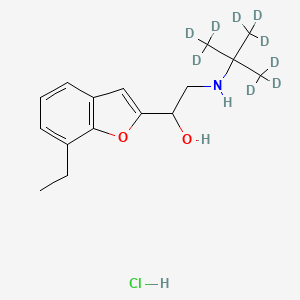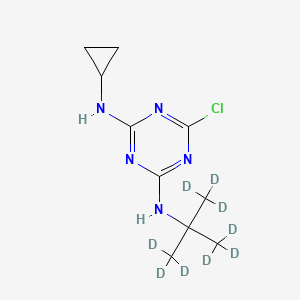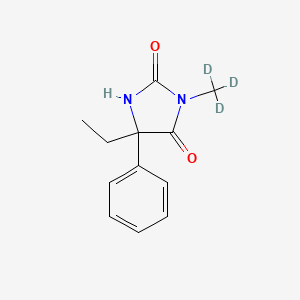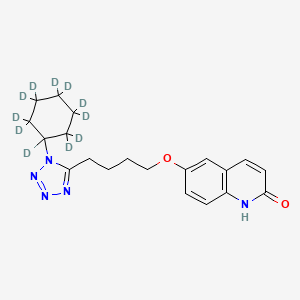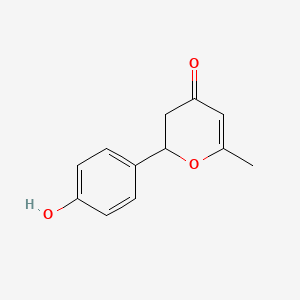
2-(4-羟基苯基)-6-甲基-2,3-二氢-4H-吡喃-4-酮
描述
This compound likely belongs to the class of organic compounds known as azo compounds, which are characterized by a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl . They are used in a variety of applications, including as dyes and pigments .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) have been synthesized from Rhodiola crenulata . The synthesis involved various steps and resulted in a compound with α-glucosidase inhibitory activities .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . Techniques such as NMR, IR, and elemental analysis are typically used .Chemical Reactions Analysis
In the case of similar compounds, reactions have been observed under certain conditions. For instance, 2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and the functional groups it contains. For instance, similar compounds have shown fluorescence and their emission characteristics are very sensitive to the micro-environment .科学研究应用
Summary of the Application
The compound has been investigated for its ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. This is relevant for the treatment of diabetes mellitus, a condition characterized by high postprandial hyperglycaemia .
Methods of Application or Experimental Procedures
The inhibition mechanism of the compound was investigated through in vitro enzymatic kinetics, conformation analysis, and molecular docking .
Results or Outcomes
The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC50 values of 81.2±5.3 and 54.8±2.4 µM, respectively . The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .
2. Antibacterial Activity
Summary of the Application
The compound has been used to synthesize Cobalt (II) complexes, which have been studied for their antibacterial activity .
Methods of Application or Experimental Procedures
The compound was used to synthesize two new Cobalt (II) complexes. These were characterized using various techniques including powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .
Results or Outcomes
The ligand displayed moderate antibacterial activity (MIC = 32–128 μg/mL) against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 . The cobalt (II) complex showed moderate activity against Pseudomonas aeruginosa (MIC = 128 μg/mL) and Klebsiella pneumoniae 22 (MIC = 64 μg/mL) .
3. Fluorescent Probes
Summary of the Application
The compound has been used to synthesize novel fluorescent probes. These probes are sensitive to the micro-environment and show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .
Methods of Application or Experimental Procedures
The compound was synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively. The absorption-emission characteristics of all these compounds were studied as a function of pH .
Results or Outcomes
The synthesized compounds showed a single broad emission. The experimental absorption and emission wavelengths were in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) .
4. Synthesis of Biopolymers
Summary of the Application
The compound has been used in the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates .
Methods of Application or Experimental Procedures
The compound was used in the condensation reaction between phenol and levulinic acid, which requires the presence of a Brønsted acid as a catalyst .
5. Fluorescent Probes
Summary of the Application
The compound has been used to synthesize novel fluorescent probes. These probes are sensitive to the micro-environment and show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .
Methods of Application or Experimental Procedures
The compound was synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively. The absorption-emission characteristics of all these compounds were studied as a function of pH .
Results or Outcomes
The synthesized compounds showed a single broad emission. The experimental absorption and emission wavelengths were in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) .
6. Synthesis of Biopolymers
Summary of the Application
The compound has been used in the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates .
Methods of Application or Experimental Procedures
The compound was used in the condensation reaction between phenol and levulinic acid, which requires the presence of a Brønsted acid as a catalyst .
安全和危害
属性
IUPAC Name |
2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXNQGVHWYOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657515 | |
| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |
CAS RN |
1167483-18-2 | |
| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



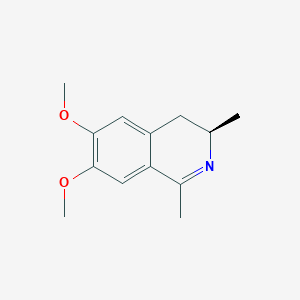
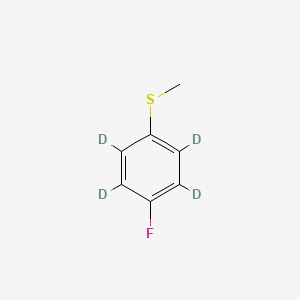

![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)
